

An In-depth Technical Guide to the Physical Properties of Methyl 2-iodobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-iodobenzoate*

Cat. No.: *B057072*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **Methyl 2-iodobenzoate** (CAS No. 610-97-9), an important intermediate in the synthesis of various high-value products, including pharmaceuticals.^[1] The information presented herein is intended to support research, development, and quality control activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Data

Methyl 2-iodobenzoate is an organic ester that can be synthesized through the esterification of 2-iodobenzoic acid with methanol.^[2] It is recognized for its role as a versatile building block in organic synthesis.^[3]

Table 1: Summary of Quantitative Physical and Chemical Data for **Methyl 2-iodobenzoate**

Property	Value
Molecular Formula	C ₈ H ₇ IO ₂ [4] [5] [6]
Molecular Weight	262.04 g/mol [4] [7] [8]
Appearance	Clear yellow to orange colored liquid or White Crystalline/Flaky Powder [4] [9] [10] [11]
Melting Point	64 °C [1] [10] [12] [13]
Boiling Point	149-150 °C at 10 mmHg [7] [8] [10] [12] [13] [14]
	272-274 °C at atmospheric pressure [4] [9] [11]
Density	1.784 g/mL at 25 °C [7] [8] [12] [13] [14]
	1.733 to 1.745 g/mL at 25 °C [9] [11]
Refractive Index (n _{20/D})	1.604 [7] [8] [10] [12] [13] [14]
Solubility	Insoluble in water. [4] [9] [11] Soluble in ether, benzene, alcohol, Chloroform, and Methanol. Slightly soluble in Ethyl Acetate. [9] [11] [12] [13] [15]
Flash Point	>230 °F (>110 °C) [10] [12] [13]
CAS Number	610-97-9 [4] [7] [8] [10]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of **Methyl 2-iodobenzoate**.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[\[7\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]
- Capillary tubes (sealed at one end)[7]
- Thermometer (calibrated)
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- Ensure the **Methyl 2-iodobenzoate** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[2] This is achieved by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.[12]
- Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point of 64 °C.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[12]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[2]
- For accuracy, perform the determination in triplicate and report the average melting point range.

Boiling Point Determination at Reduced Pressure

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[16] For substances that decompose at their atmospheric boiling point, determination at a reduced pressure is necessary.[17]

Apparatus:

- Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)[17]
- Vacuum source (e.g., vacuum pump or water aspirator)
- Manometer
- Heating mantle
- Stirring bar or boiling chips

Procedure:

- Place a sample of **Methyl 2-iodobenzoate** (approximately 5-10 mL) and a stirring bar or boiling chips into the round-bottom flask.
- Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.[17]
- Connect the apparatus to the vacuum source and the manometer.
- Gradually reduce the pressure within the apparatus to the desired level (e.g., 10 mmHg).
- Begin heating the flask gently with the heating mantle while stirring.
- Observe the temperature on the thermometer. The boiling point is the stable temperature at which the liquid is boiling and the vapor is condensing and dripping into the receiving flask. [18]
- Record the observed boiling point and the corresponding pressure. A nomograph can be used to estimate the boiling point at other pressures.[17]

Density Determination

Principle: Density is the mass of a substance per unit volume.[6]

Apparatus:

- Pycnometer or a volumetric flask (e.g., 5 or 10 mL)
- Analytical balance
- Constant temperature water bath

Procedure:

- Clean and dry the pycnometer or volumetric flask thoroughly.
- Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).[\[6\]](#)
- Fill the pycnometer with distilled water and place it in a constant temperature water bath set at 25 °C until it reaches thermal equilibrium.
- Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it (m2).
- Empty and thoroughly dry the pycnometer.
- Fill the pycnometer with **Methyl 2-iodobenzoate** and allow it to equilibrate to 25 °C in the water bath.
- Adjust the liquid level to the calibration mark, dry the exterior, and weigh it (m3).
- Calculate the density using the following formula: $\text{Density (g/mL)} = [(m3 - m1) / (m2 - m1)] * \text{Density of water at 25 } ^\circ\text{C}$

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[\[19\]](#)

Apparatus:

- Abbe refractometer[\[4\]](#)
- Constant temperature water bath (set to 20 °C)

- Sodium lamp (or other monochromatic light source)
- Dropper or pipette

Procedure:

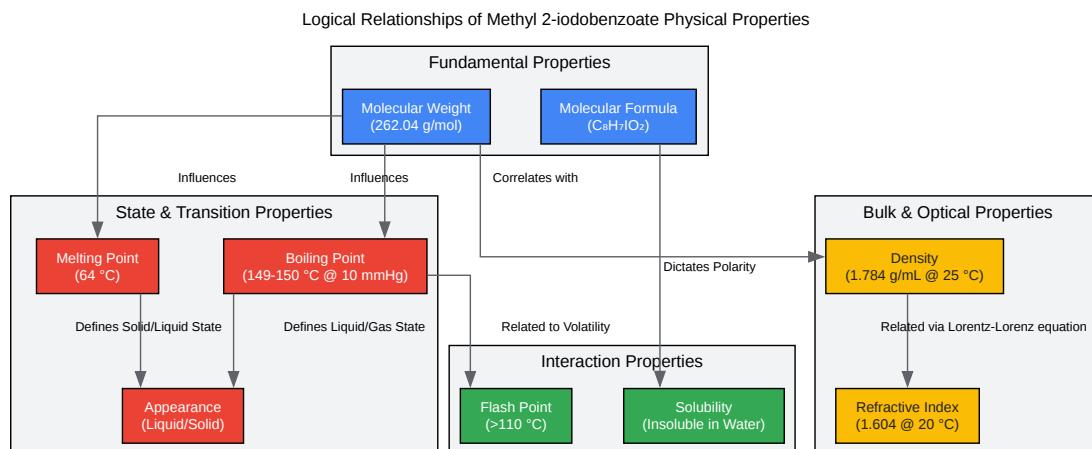
- Calibrate the Abbe refractometer using a standard substance with a known refractive index, such as distilled water ($n_D = 1.3330$ at 20°C).[19]
- Ensure the prisms of the refractometer are clean and dry.
- Place a few drops of **Methyl 2-iodobenzoate** onto the surface of the measuring prism.[19]
- Close the prisms and allow a few minutes for the sample to reach thermal equilibrium at 20°C , maintained by the circulating water bath.[19]
- Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.[4]
- Read the refractive index value from the scale.
- Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft tissue after the measurement.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure and the pH of the solution. [9]

Apparatus:

- Test tubes
- Vortex mixer or stirring rods


- Graduated cylinders or pipettes

Procedure:

- Label a series of test tubes for each solvent to be tested (e.g., water, ethanol, diethyl ether, chloroform).
- Add approximately 1 mL of the solvent to the corresponding test tube.
- Add a small, measured amount of **Methyl 2-iodobenzoate** (e.g., 20-30 mg) to each test tube.
- Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.
- Observe the mixture. Classify the solubility as:
 - Soluble: If the entire solid dissolves.
 - Slightly soluble: If a noticeable amount of solid dissolves but some remains undissolved.
 - Insoluble: If no apparent dissolution occurs.[\[10\]](#)
- Record the observations for each solvent. For a more quantitative analysis, the concentration of the saturated solution can be determined using techniques like spectroscopy or chromatography.

Visualization of Physical Property Relationships

The following diagram illustrates the logical connections between the fundamental and derived physical properties of **Methyl 2-iodobenzoate**.

[Click to download full resolution via product page](#)

Caption: Logical Relationships of **Methyl 2-iodobenzoate** Physical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. byjus.com [byjus.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. pennwest.edu [pennwest.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 17. Purification [chem.rochester.edu]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. hinotek.com [hinotek.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl 2-iodobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057072#methyl-2-iodobenzoate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com